molecular formula C13H10BrClN2O3S B8328228 4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide

4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide

Cat. No.: B8328228
M. Wt: 389.65 g/mol
InChI Key: ULBQMYROVXIJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H10BrClN2O3S and its molecular weight is 389.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrClN2O3S

Molecular Weight

389.65 g/mol

IUPAC Name

4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H10BrClN2O3S/c1-8(18)9-2-4-11(5-3-9)21(19,20)17-12-6-10(14)7-16-13(12)15/h2-7,17H,1H3

InChI Key

ULBQMYROVXIJEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 150 mL, round-bottomed flask was added 3-amino-5-bromo-2-chloropyridine (1 g, 5 mmol, Asymchem Laboratories, Morrisville, N.C.) and pyridine(10 mL). To this solution, 4-acetylbenzenesulfonyl chloride (2 g, 10 mmol, Sigma-Aldrich Corporation, St. Louis, Mo.) was added, the mixture was stirred at 25° C. for 15 h and at 100° C. for additional 2 h. The mixture was concentrated in high vacuo. The result brown oil was suspended in methanol (200 mL)-H2O (5 mL). To this suspension, K2CO3 (2 g, 14.4 mmol) was added and the mixture was stirred at 25° C. for 15 h. The methanol was removed in vacuum; the residue was treated with H2O. Filtration provided 4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide (0.5 g) as a brown solid. The filtrate was extracted by MeOH-DCM (10%) to provide additional 1.1 g of 4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide as a white solid. MS (ESI positive ion) m/z: 391 (M+1). 1H NMR (400 MHz, DMSO-d6): δ ppm 2.57 (s, 3H), 7.51-7.56 (m, 2H), 7.81 (d, J=8.41 Hz, 2H), 7.98 (d, J=8.41 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridin-3-amine (1.535 g, 7.399 mmol, Asymchem Laboratories, Morrisville, N.C.) was dissolved in pyridine (20 mL), and 4-acetylbenzenesulfonyl chloride (2.436 g, 11.14 mmol) was added. The reaction flask was fit with a reflux condensor and placed in a preheated oil bath (110 C-115 C) and stirred under nitrogen for 2 hours. The reaction was then cooled to room temperature, concentrated, and poured into a biphasic solution of water (40 mL) and DCM (50 mL). The layers were separated, and the aqueous phase was extracted with DCM. The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and purified on a silica gel filter plug (DCM to 20:1 DCM/MeOH) to afford 4-acetyl-N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide. MS (ESI positive ion) m/z: 389 (M+1, 79Br), 391 (M+1, 81Br). Calcd. for C13H10BrClN2O3S: 388 (79Br), 390 (81Br).
Quantity
1.535 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.436 g
Type
reactant
Reaction Step Two

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